molecular formula C9H9FO3S B1524534 1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-one CAS No. 13372-52-6

1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-one

Cat. No. B1524534
CAS RN: 13372-52-6
M. Wt: 216.23 g/mol
InChI Key: IAZKXACVKHEXCR-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-one is a chemical compound with the CAS Number: 13372-52-6 . It has a molecular weight of 216.23 and belongs to the class of aryl ketones. The IUPAC name for this compound is 1-[3-fluoro-4-(methylsulfonyl)phenyl]ethanone .


Molecular Structure Analysis

The InChI code for 1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-one is 1S/C9H9FO3S/c1-6(11)7-3-4-9(8(10)5-7)14(2,12)13/h3-5H,1-2H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-one is a powder at room temperature . Unfortunately, the search results do not provide more detailed information about its physical and chemical properties.

Scientific Research Applications

Application in Organic Chemistry

  • Specific Scientific Field: Organic Chemistry .
  • Summary of the Application: “1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-one” is used in the regiospecific synthesis of polysubstituted furans with mono- to tricarboxylates from various sulfonium acylmethylides and acetylenic esters .
  • Methods of Application or Experimental Procedures: The direct reactions of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates afforded dialkyl furan-3,4-dicarboxylates through a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4p ring opening, intramolecular Michael addition, and elimination . The method was extended to synthesize furan-3-carboxylate, -2,4-dicarboxylates, and -2,3,4-tricarboxylates as well .
  • Results or Outcomes: The current method provides a direct and simple strategy in the synthesis of structurally diverse polysubstituted furans with mono to tricarboxylate groups from safe and readily available dimethylsulfonium acylmethylides and different alkyl acetylenic carboxylates .

Application in Bioprocess and Biosystems Engineering

  • Specific Scientific Field: Bioprocess and Biosystems Engineering .
  • Summary of the Application: “1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-one” is used in the transaminase-mediated chiral selective synthesis of (1R)-(3-methylphenyl)ethan-1-amine . This compound is a pivotal entity of different pharmaceutical drugs and a primary component in the synthesis of therapeutics in different derivatized forms .
  • Methods of Application or Experimental Procedures: Transaminases capable of carrying out chiral selective transamination of 1-(3-methylphenyl)ethan-1-one to (1R)-(3-methylphenyl)ethan-1-amine were screened, and ATA-025 was found to be the best enzyme. Dimethylsulfoxide (10% V/V) was the best co-solvent for this bioconversion . The variables such as enzyme loading, substrate loading, temperature, and pH for development of process displaying maximum conversion with good product formation and higher yield were optimized .
  • Results or Outcomes: In the final optimized reaction, ATA-025 showed the highest 99.22±2.61% conversion, 49.55 g/L product formation, with an actual product recovery of 38.16 g corresponding to a product yield 77.03±1.01% with respect to the product formed after reaction .

Safety And Hazards

The safety information for 1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-one indicates that it causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray of the compound and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-(3-fluoro-4-methylsulfonylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3S/c1-6(11)7-3-4-9(8(10)5-7)14(2,12)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAZKXACVKHEXCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)S(=O)(=O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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